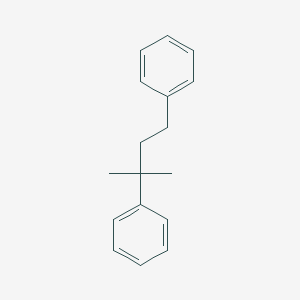
(2-Methyl-4-phenylbutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methyl-4-phenylbutan-2-yl)benzene is a useful research compound. Its molecular formula is C17H20 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
(2-Methyl-4-phenylbutan-2-yl)benzene serves as an intermediate in various organic synthesis processes. It is used in the production of other complex molecules due to its reactivity, particularly in substitution and oxidation reactions.
Biological Studies
Research has indicated potential biological activities associated with this compound, including antimicrobial properties. Its interactions with biological molecules are under investigation for possible therapeutic applications.
Industrial Uses
The compound is widely utilized in the fragrance industry due to its pleasant aroma. It is incorporated into perfumes and scented products, enhancing their olfactory appeal.
Case Study 1: Organic Synthesis Applications
A study demonstrated the use of this compound as a precursor for the synthesis of various unsymmetrical disulfides via photoredox catalysis. The reactions were conducted under visible light irradiation, showcasing the compound's versatility in organic transformations .
Research has explored the biological effects of this compound on microbial growth. In vitro studies indicated that it exhibits significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Properties
CAS No. |
1520-43-0 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(2-methyl-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChI Key |
RINORDAAAOQWBA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
1520-43-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















